molecular formula C20H22FN3O3 B15003278 N-(4-fluorophenyl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide

N-(4-fluorophenyl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide

Cat. No.: B15003278
M. Wt: 371.4 g/mol
InChI Key: PXPDEJRKRXNKLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-FLUOROPHENYL)-N’-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)ETHANEDIAMIDE is a synthetic organic compound that features a fluorophenyl group, a morpholine ring, and an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-N’-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)ETHANEDIAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Fluorophenyl Intermediate: Starting with a fluorobenzene derivative, various functional groups can be introduced through electrophilic aromatic substitution reactions.

    Introduction of the Morpholine Group: The morpholine ring can be attached via nucleophilic substitution reactions, often using a suitable leaving group on the benzene ring.

    Coupling with Ethanediamide: The final step involves coupling the fluorophenyl-morpholine intermediate with ethanediamide under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-N’-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules in organic synthesis.

    Biology: Potential use as a biochemical probe or ligand in receptor studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-N’-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)ETHANEDIAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-FLUOROPHENYL)-N’-METHYLETHANEDIAMIDE: Lacks the morpholine group, potentially altering its chemical properties and applications.

    N-(4-CHLOROPHENYL)-N’-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)ETHANEDIAMIDE: Substitution of fluorine with chlorine may affect reactivity and biological activity.

    N-(4-FLUOROPHENYL)-N’-({4-[(PIPERIDIN-4-YL)METHYL]PHENYL}METHYL)ETHANEDIAMIDE: Replacement of morpholine with piperidine could influence its pharmacological profile.

Uniqueness

The presence of both the fluorophenyl and morpholine groups in N-(4-FLUOROPHENYL)-N’-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)ETHANEDIAMIDE may confer unique properties, such as enhanced binding affinity to certain biological targets or improved chemical stability.

Properties

Molecular Formula

C20H22FN3O3

Molecular Weight

371.4 g/mol

IUPAC Name

N'-(4-fluorophenyl)-N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]oxamide

InChI

InChI=1S/C20H22FN3O3/c21-17-5-7-18(8-6-17)23-20(26)19(25)22-13-15-1-3-16(4-2-15)14-24-9-11-27-12-10-24/h1-8H,9-14H2,(H,22,25)(H,23,26)

InChI Key

PXPDEJRKRXNKLG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)CNC(=O)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.